Nitrofurantoin monohydrate

Description

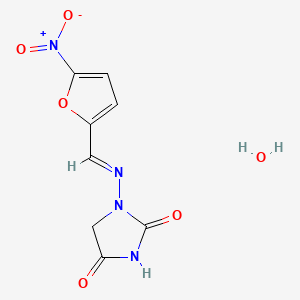

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBPVLAHAVEISO-JSGFVSQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-20-9 (Parent) | |

| Record name | Nitrofurantoin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70169092 | |

| Record name | Nitrofurantoin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-81-7 | |

| Record name | Nitrofurantoin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofurantoin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURANTOIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QI2CQQ1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of Nitrofurantoin Monohydrate

Established Synthetic Routes for Nitrofurantoin (B1679001)

The traditional synthesis of nitrofurantoin involves a multi-step process. A common industrial route begins with the synthesis of 1-aminohydantoin (B1197227). This precursor is typically prepared from reactants such as hydrazine (B178648) hydrate (B1144303), urea, and acetone, or through the reaction of semicarbazones with ethyl monochloroacetate in the presence of a base. google.comresearchgate.net

The final and key step in the synthesis is the condensation reaction between 1-aminohydantoin (or its hydrochloride salt) and 5-nitro-2-furaldehyde (B57684). acs.org This reaction forms the characteristic N-acylhydrazone linkage that defines the nitrofurantoin molecule. acs.orgrsc.org An alternative starting material for the furan (B31954) component is 5-nitrofurfural diethyl ester, which is first hydrolyzed to 5-nitro-2-furaldehyde before the condensation step. google.com

Table 1: Key Reactants in Established Nitrofurantoin Synthesis

| Precursor for Hydantoin (B18101) Ring | Precursor for Nitrofuran Moiety | Final Reaction Type |

|---|---|---|

| 1-Aminohydantoin Hydrochloride | 5-Nitro-2-furaldehyde | Condensation |

Precursor Chemistry and Reaction Mechanisms

The core reaction for forming nitrofurantoin is the acid-catalyzed condensation between an N-acylhydrazide (1-aminohydantoin) and an aldehyde (5-nitro-2-furaldehyde). rsc.org The synthesis of the 1-aminohydantoin precursor itself involves several key transformations. One pathway starts with the reaction of hydrazine with chloroacetic acid to form hydrazinoacetic acid. youtube.com This intermediate is then reacted with potassium cyanate, followed by cyclization with acid to yield the hydantoin ring structure. youtube.com

Computational studies using density functional theory (DFT) have been employed to elucidate the detailed mechanism of the final condensation step. rsc.org These studies analyze the reaction under both solution and mechanochemical conditions, providing insights into the transition states and energy barriers of the reaction pathway. The mechanism confirms the formation of a carbinolamine intermediate, which then dehydrates to form the final imine (or hydrazone) product.

The antimicrobial mechanism of nitrofurantoin is also rooted in its chemical reactivity. It functions as a prodrug that is activated within bacterial cells. nih.govfrontiersin.org Bacterial flavoproteins, specifically nitroreductases (like nfsA and nfsB), reduce the 5-nitro group of the molecule. nih.govfrontiersin.orghres.ca This reduction generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov These reactive molecules are non-specific and can damage multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, thereby inhibiting vital cellular processes and leading to bacterial cell death. nih.govhres.cadrugbank.compatsnap.com

Exploration of Novel Synthetic Methodologies

In response to the growing need for greener and more efficient chemical processes, novel synthetic methods for nitrofurantoin have been developed. These approaches aim to reduce solvent waste, energy consumption, and the need for purification steps.

One significant advancement is the use of mechanochemistry, specifically twin-screw extrusion (TSE). acs.org This solvent-free, continuous synthesis method involves the reaction of 1-aminohydantoin hydrochloride with 5-nitro-2-furaldehyde in a heated extruder. acs.org The process achieves high conversion rates and yields pure product without the need for post-reaction work-up, representing a significant improvement over traditional solution-based methods. acs.orgmdpi.com

Table 2: Comparison of Synthetic Methodologies for Nitrofurantoin

| Methodology | Key Features | Advantages |

|---|---|---|

| Traditional Synthesis | Solution-based, multi-step process | Well-established and understood |

| Mechanochemistry (TSE) | Solvent-free, continuous process, uses mechanical force | Reduced waste, high yield, no purification needed, energy-efficient. acs.orgmdpi.com |

Another environmentally benign approach involves a gram-scale mechanochemical procedure using milling devices. This method is notable for being entirely free of solvents and bases, generating minimal waste and producing high yields of pure compounds directly. mdpi.com

Design and Synthesis of Nitrofurantoin Monohydrate Derivatives

The chemical structure of nitrofurantoin offers several sites for modification to create derivatives with altered properties. Research in this area focuses on probing the mechanism of action, improving delivery, and expanding the therapeutic potential of the nitrofuran scaffold.

Structural Modifications for Mechanistic Probing

To better understand structure-activity relationships, researchers have synthesized various nitrofurantoin analogues. A common strategy involves nucleophilic substitution at the N-3 position of the hydantoin ring. sci-hub.sesci-hub.se By reacting nitrofurantoin with various n-alkyl or benzyl (B1604629) bromides in the presence of a base like triethylamine (B128534) (TEA), a series of N-3 substituted derivatives can be produced. sci-hub.sesci-hub.se

These structural modifications are designed to alter properties like lipophilicity. nih.gov For example, introducing long aliphatic chains at the N-3 position was found to enhance anti-mycobacterial activity, identifying a derivative with an eight-carbon chain that was 30-fold more potent than the parent drug against Mycobacterium tuberculosis. nih.gov

Prodrug Strategies for Targeted Delivery Research

While nitrofurantoin itself is a prodrug, further modifications have been explored to enhance its pharmacological profile. acs.org The primary goals of these prodrug strategies are to overcome poor membrane penetration and improve targeting. nih.gov

One approach involves creating analogues with improved lipophilicity to better cross host cell membranes. nih.gov A high-throughput screen designed to find new prodrug antimicrobials identified a nitrofurazone (B1679002) analog of nitrofurantoin, named ADC111, which showed greater activity against E. coli and lower toxicity than the parent compound. nih.govmdpi.com This validates the strategy of modifying the nitrofuran scaffold to develop superior prodrugs. nih.gov

Conjugate Chemistry and Bioconjugation Studies

Conjugating nitrofurantoin to other bioactive molecules is a promising strategy to create hybrid compounds with novel or enhanced activities. This approach of molecular hybridization aims to combine the therapeutic attributes of two different pharmacophores into a single molecule. wiley.com

One example is the synthesis of nitrofurantoin-triazole hybrids. This was achieved through a multi-step process that includes nucleophilic substitution and a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction. researchgate.net These hybrids were investigated for antileishmanial activity, demonstrating the potential to repurpose the nitrofurantoin scaffold for other infectious diseases. researchgate.net Similarly, molecular hybrids of nitrofurantoin and isatin (B1672199) have been synthesized and shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). wiley.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Key Role/Mention |

|---|---|---|

| 1-Aminohydantoin | C3H5N3O2 | Precursor in nitrofurantoin synthesis. acs.org |

| 1-Aminohydantoin Hydrochloride | C3H6ClN3O2 | Reactant in novel synthesis methods. acs.org |

| 5-Nitro-2-furaldehyde | C5H3NO4 | Key precursor for the nitrofuran moiety. acs.org |

| 5-Nitrofurfural Diethyl Ester | C9H13NO5 | Alternative starting material for the furan component. google.com |

| Acetone | C3H6O | Reactant in a traditional synthesis of 1-aminohydantoin. google.com |

| Benzyl Bromide | C7H7Br | Reagent for synthesizing N-3 derivatives. sci-hub.sesci-hub.se |

| Chloroacetic Acid | C2H3ClO2 | Precursor for 1-aminohydantoin synthesis. youtube.com |

| Ethyl Monochloroacetate | C4H7ClO2 | Reactant in a synthesis of 1-aminohydantoin. researchgate.net |

| Hydrazine Hydrate | H6N2O | Reactant in a traditional synthesis of 1-aminohydantoin. google.com |

| Hydrazinoacetic Acid | C2H6N2O2 | Intermediate in 1-aminohydantoin synthesis. youtube.com |

| Isatin | C8H5NO2 | Moiety used in molecular hybrids with nitrofurantoin. wiley.com |

| Nitrofurantoin | C8H6N4O5 | The parent active pharmaceutical ingredient. nih.gov |

| Nitrofurantoin Monohydrate | C8H8N4O6 | The hydrated form of the compound. nih.gov |

| Potassium Cyanate | CHNO.K | Reagent in 1-aminohydantoin synthesis. youtube.com |

| Triethylamine (TEA) | C6H15N | Base used in the synthesis of derivatives. sci-hub.se |

Molecular and Cellular Mechanisms of Action of Nitrofurantoin Monohydrate

Enzymatic Activation by Bacterial Flavoproteins

The antimicrobial activity of nitrofurantoin (B1679001) is dependent on its reduction by bacterial enzymes. trc-p.nlnih.gov This process is significantly more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity. wikipedia.orgpatsnap.com

Role of Nitroreductases (NfsA and NfsB)

The primary enzymes responsible for the activation of nitrofurantoin in bacteria such as Escherichia coli are two oxygen-insensitive nitroreductases, designated NfsA and NfsB. plos.orgnih.govasm.org These flavoproteins utilize NAD(P)H as a source of electrons to catalyze the reduction of the nitro group on the nitrofurantoin molecule. nih.govnih.gov NfsA is considered the major nitroreductase in this process, with mutations in the nfsA gene being the primary cause of initial resistance. asm.orgresearchgate.netoup.com Subsequent mutations in the nfsB gene can lead to higher levels of resistance. asm.orgresearchgate.net These enzymes are FMN-containing proteins. nih.govnih.gov

| Enzyme | Function | Role in Nitrofurantoin Activation |

| NfsA | Major oxygen-insensitive nitroreductase | Catalyzes the primary reduction of nitrofurantoin to its active form. asm.org |

| NfsB | Minor oxygen-insensitive nitroreductase | Contributes to nitrofurantoin reduction; mutations lead to increased resistance. asm.org |

Generation of Reactive Intermediates

The enzymatic reduction of nitrofurantoin's nitro group by NfsA and NfsB generates a series of highly reactive and unstable intermediates. fda.govtrc-p.nlnih.gov These intermediates include nitro-anion-free radicals and hydroxylamine (B1172632). nih.gov The formation of these electrophilic molecules is central to the drug's toxicity, as they are capable of non-specifically attacking various cellular components. nih.govnih.gov This process can also lead to the production of reactive oxygen species (ROS), such as superoxide, which further contributes to cellular damage. patsnap.comresearchgate.net

Differential Activity in Bacterial vs. Mammalian Cells (Mechanistic Basis)

A key feature of nitrofurantoin monohydrate is its selective toxicity, exerting a much greater effect on bacterial cells than on mammalian cells. wikipedia.org The mechanistic basis for this selectivity lies in the differential rate of metabolic activation of the drug.

Nitrofurantoin is a prodrug that requires reduction of its nitro group to form the reactive intermediates responsible for its antibacterial activity. nih.gov This reduction is efficiently catalyzed by bacterial flavoproteins known as nitroreductases. wikipedia.org In many susceptible bacteria, such as Escherichia coli, these enzymes, particularly the oxygen-insensitive nitroreductases NfsA and NfsB, rapidly convert nitrofurantoin into its cytotoxic forms. nih.govnih.gov The presence and high activity of these nitroreductases ensure that toxic concentrations of the reactive intermediates are quickly reached inside the bacterial cell. wikipedia.org

In contrast, mammalian cells lack these specific and efficient nitroreductases. frontiersin.org While mammalian cells do possess some reductase enzymes, such as the NAD(P)H:quinone oxidoreductase (NQO1), they are significantly less effective at reducing nitrofurantoin. bham.ac.uk Consequently, the activation of the drug is much slower in mammalian cells, and the formation of damaging reactive intermediates occurs at a negligible rate. wikipedia.org This disparity in activation speed is the fundamental reason for the compound's selective antibacterial action, allowing it to target pathogens while having a minimal effect on host cells.

| Feature | Bacterial Cells (e.g., E. coli) | Mammalian Cells |

|---|---|---|

| Primary Reductase(s) | Nitroreductases (NfsA, NfsB) | NQO1 (DT-diaphorase) and other less specific reductases |

| Activation of Nitrofurantoin | Rapid and efficient | Slow and inefficient |

| Generation of Reactive Intermediates | High concentration achieved quickly | Negligible concentration |

| Resulting Cellular Effect | High toxicity, leading to cell death | Low to no toxicity |

Investigations into Specific Biochemical Pathway Inhibitions

Beyond the broad disruption of major cellular processes, research has identified specific biochemical pathways that are inhibited by the activated form of nitrofurantoin monohydrate. A notable finding is the inhibition of inducible enzyme synthesis at concentrations of nitrofurantoin that are too low to affect total protein synthesis. nih.govnih.gov

Studies have demonstrated that in bacteria such as E. coli and Klebsiella aerogenes, low concentrations of nitrofurantoin specifically block the synthesis of enzymes like β-galactosidase and galactokinase. nih.govscribd.com This suggests a more targeted interaction at sub-lethal concentrations, potentially with the regulatory mechanisms or the initial stages of transcription and translation of specific operons.

At higher, bactericidal concentrations, the inhibition becomes much broader. The highly reactive electrophilic intermediates attack ribosomal proteins non-specifically, leading to a complete cessation of protein synthesis. nih.gov This multifaceted attack on numerous vital pathways is a hallmark of nitrofurantoin's mechanism and is thought to be a primary reason for the low rate of acquired bacterial resistance. nih.gov

| Pathway/Process | Specific Target/Effect | Effective Concentration | Reference |

|---|---|---|---|

| Inducible Enzyme Synthesis | Inhibition of β-galactosidase and galactokinase synthesis | Low concentrations | nih.govscribd.com |

| Pyruvate Metabolism | Inhibition of acetyl-CoA synthesis from pyruvate | Bactericidal concentrations | wikipedia.org |

| Protein Synthesis (Total) | Non-specific attack on ribosomal proteins | Higher/bactericidal concentrations | nih.gov |

| DNA and RNA Synthesis | Damage to nucleic acids by reactive intermediates | Bactericidal concentrations | drugbank.comwikipedia.org |

Mechanisms of Antimicrobial Resistance to Nitrofurantoin Monohydrate

Genetic Determinants of Resistance

The primary basis for nitrofurantoin (B1679001) resistance lies in genetic alterations that prevent the conversion of the prodrug into its active, cytotoxic form. These changes typically involve mutations or inactivation of specific bacterial genes.

The most significant mechanism of nitrofurantoin resistance involves mutations in the nfsA and nfsB genes. nih.govmdpi.com These genes encode the oxygen-insensitive nitroreductases, NfsA and NfsB, which are bacterial flavoproteins responsible for reducing nitrofurantoin into reactive intermediates. hres.ca These intermediates are the active form of the drug, which then damage bacterial DNA, ribosomes, and other crucial cellular components. hres.canih.gov

Loss-of-function mutations in these genes prevent this activation step, rendering the drug ineffective. nih.gov Resistance often develops in a stepwise fashion, where an initial mutation in nfsA is followed by a subsequent mutation in nfsB, leading to high-level clinical resistance. mdpi.complos.org While mutations in either gene alone can confer small increases in resistance, mutations in both are typically required for clinically significant resistance. plos.org These genetic alterations can include point mutations (missense), nonsense mutations that introduce a premature stop codon, and frameshift mutations. nih.govnih.gov Several specific amino acid substitutions in both NfsA and NfsB have been identified in resistant clinical isolates. nih.govasm.org

Table 1: Examples of Resistance-Conferring Mutations in Nitroreductase Genes of E. coli

| Gene | Mutation Type | Specific Alteration | Consequence |

| nfsA | Missense | R203C, H11Y, W212R, A112E | Reduced or abolished enzyme activity. nih.govasm.org |

| nfsA | Frameshift | Δg638 | Production of a truncated, non-functional protein. nih.gov |

| nfsA | Nonsense | Premature stop codon | Production of a truncated, non-functional protein. nih.gov |

| nfsB | Missense | F84S, P45S, R121C, Q142H | Reduced or abolished enzyme activity. nih.govasm.org |

| nfsB | Nonsense | W94Stop, E197Stop | Production of a truncated, non-functional protein. nih.gov |

| nfsB | Deletion | ΔnfsB locus | Complete loss of the gene and its function. nih.gov |

A secondary, less common genetic mechanism involves mutations in the ribE gene. nih.gov The ribE gene encodes 6,7-dimethyl-8-ribityllumazine (B135004) synthase, an essential enzyme in the bacterial pathway for synthesizing riboflavin (B1680620). nih.govnih.gov Riboflavin is the precursor to flavin mononucleotide (FMN), which serves as a critical cofactor for the NfsA and NfsB nitroreductases. nih.govkarger.com

Deletions or mutations in the ribE gene can disrupt the production of FMN. nih.gov Without an adequate supply of this cofactor, the nitroreductases cannot function efficiently, even if the nfsA and nfsB genes themselves are not mutated. nih.govmdpi.com This leads to decreased activation of nitrofurantoin and subsequent resistance. nih.gov A specific 12-nucleotide deletion in ribE, resulting in the loss of four amino acids (TKAG), has been identified in laboratory-selected resistant E. coli strains. nih.govbiorxiv.org While documented, mutations in ribE appear to be a much rarer cause of resistance in clinical isolates compared to direct mutations in the nitroreductase genes. nih.gov

Another established mechanism for conferring nitrofurantoin resistance is the inactivation of the nfsA and nfsB genes by mobile genetic elements known as insertion sequences (IS). nih.govbiorxiv.org These short segments of DNA can move within the bacterial genome and integrate themselves into genes, thereby disrupting the gene's coding sequence and leading to a non-functional protein product. nih.govresearchgate.net

The interruption of nfsA or nfsB by an IS element is a definitive "knockout" mutation. biorxiv.org Studies have identified various IS elements, such as IS1, IS26, and IS10R-like sequences, physically inserted within the nfsA and nfsB genes of nitrofurantoin-resistant clinical isolates. nih.govnih.gov This form of gene inactivation is a common cause of high-level resistance, as it completely prevents the production of functional nitroreductase enzymes. karger.combiorxiv.org

Mutations Affecting Riboflavin Biosynthesis (ribE gene)

Efflux Pump Mechanisms and Their Contribution to Resistance

While the primary resistance strategies involve inactivating the drug's activation pathway, another mechanism involves actively pumping the drug out of the bacterial cell.

The OqxAB efflux pump, a member of the Resistance-Nodulation-Division (RND) family, has been identified as a contributor to nitrofurantoin resistance. mdpi.comnih.gov This pump is capable of exporting a wide range of substrates, including nitrofurantoin, from the cytoplasm. jidc.org The genes encoding this pump, oqxAB, are often found on plasmids, making them transferable between bacteria. nih.gov

The presence of the oqxAB genes alone may only confer intermediate resistance. However, their contribution becomes particularly significant when present in a bacterium that also has mutations in its nitroreductase genes. nih.gov The combination of reduced drug activation (from nfsA mutations) and increased drug expulsion (from OqxAB) can lead to high-level, clinically significant resistance. nih.govnih.gov Studies have shown that removing the oqxAB-carrying plasmid from resistant E. coli isolates results in a marked decrease in the minimum inhibitory concentration (MIC) of nitrofurantoin. nih.gov In Klebsiella pneumoniae, both the AcrAB and OqxAB efflux pumps have been shown to contribute to nitrofurantoin resistance. nih.gov However, the prevalence and importance of oqxAB can vary, as some studies of resistant isolates have not detected these genes, indicating this mechanism is a complementary, rather than universal, cause of resistance. nih.govtandfonline.com

Table 2: Contribution of Efflux Pumps to Nitrofurantoin Resistance

| Efflux Pump System | Gene(s) | Bacterial Species | Role in Resistance |

| OqxAB | oqxAB | E. coli, K. pneumoniae | Contributes to resistance by actively expelling nitrofurantoin. Often plasmid-mediated and enhances resistance, especially when combined with nfsA/nfsB mutations. nih.govnih.govjidc.org |

| AcrAB-TolC | acrAB | K. pneumoniae | Overexpression contributes to resistance, often in conjunction with OqxAB. nih.gov |

Biochemical Pathways Leading to Reduced Susceptibility

The biochemical basis of nitrofurantoin resistance is a direct consequence of the genetic mutations described above. The drug's efficacy is entirely dependent on its intracellular reduction to highly reactive electrophilic intermediates. eur.nl These intermediates disrupt multiple vital biochemical processes simultaneously, including the citric acid cycle, protein synthesis, and nucleic acid synthesis, by altering or inactivating bacterial macromolecules. hres.caeur.nl

Therefore, the principal biochemical pathway leading to reduced susceptibility is the inhibition of nitrofurantoin activation . This occurs through two main routes:

Loss of Nitroreductase Activity: Mutations or inactivation of the NfsA and NfsB enzymes mean the cell loses its ability to perform the necessary reduction of the nitro group on the furan (B31954) ring. mdpi.comuantwerpen.be Without this biochemical conversion, the drug remains in its inert prodrug form and cannot exert its toxic effects. nih.gov

Cofactor Depletion: Disruption of the riboflavin biosynthesis pathway due to ribE mutations leads to a scarcity of the FMN cofactor. nih.gov This biochemically "starves" the nitroreductase enzymes, rendering them inactive even if the enzymes themselves are structurally sound. nih.gov

In essence, resistant bacteria survive by failing to carry out the very biochemical reaction that would otherwise lead to their demise. The multi-target nature of the activated drug may explain why resistance rates have remained relatively low; multiple simultaneous mutations to all target macromolecules would likely be lethal to the bacteria. hres.ca Resistance, therefore, has evolved by targeting the common activation pathway.

Evolution and Epidemiology of Resistance (Molecular Perspective)

The evolution of resistance to nitrofurantoin is a multifaceted process primarily driven by chromosomal mutations rather than the horizontal acquisition of resistance genes. The molecular epidemiology of nitrofurantoin resistance is characterized by the slow emergence and low prevalence of resistant strains, which is largely attributed to the stepwise nature of the required genetic alterations and an associated fitness cost in the resistant bacteria. nih.govmicrobiologyresearch.orgresearchgate.netresearchgate.netnih.govbiorxiv.org

The principal mechanism of high-level resistance involves the sequential inactivation of two chromosomally encoded oxygen-insensitive nitroreductases, NfsA and NfsB. researchgate.netnih.govnih.gov These enzymes are responsible for activating nitrofurantoin into its toxic, reactive intermediates within the bacterial cell. biorxiv.orgnih.gov Loss-of-function mutations in the genes encoding these enzymes, nfsA and nfsB, prevent this activation, rendering the drug ineffective. researchgate.nettandfonline.com

Evolutionary studies and genetic surveillance have revealed a distinct and ordered pathway for these mutations. The initial step is typically a mutation in the nfsA gene. researchgate.netbiorxiv.org This first-step mutation confers an intermediate level of resistance. biorxiv.org Subsequent mutations in the nfsB gene are then required to achieve high-level clinical resistance. researchgate.net This two-step evolutionary path is supported by the observation that isolates with only nfsA mutations are found, but the reverse (nfsB mutated, nfsA wild-type) is seldom seen. researchgate.netbiorxiv.org

Mutations in another chromosomal gene, ribE, which encodes 6,7-dimethyl-8-ribityllumazine synthase, have also been associated with reduced nitrofurantoin susceptibility. nih.govnih.gov This enzyme is involved in the riboflavin biosynthesis pathway, and its alteration may impact the availability of flavin mononucleotide (FMN), a cofactor for the nitroreductases. tandfonline.comdovepress.com However, mutations in ribE are generally considered to contribute to lower levels of resistance compared to the inactivation of nfsA and nfsB. tandfonline.com

While chromosomal mutations are the leading cause of resistance, the mobile gene complex oqxAB, which encodes a multidrug efflux pump, has been associated with reduced susceptibility to nitrofurantoin. nih.govhku.hk This plasmid-mediated mechanism can contribute to resistance and facilitate the selection of strains with high-level resistance. hku.hk However, large-scale genomic surveys in some regions have found the oqxAB complex to be relatively rare in nitrofurantoin-resistant E. coli isolates, reinforcing the primacy of nitroreductase inactivation. nih.govnih.govnih.gov

From an epidemiological standpoint, nitrofurantoin-resistant E. coli isolates show considerable genetic diversity, belonging to various sequence types (STs), including clinically significant clones like ST131, ST73, and ST405. nih.gov The emergence of resistance appears to occur independently in different lineages rather than through the clonal spread of a single resistant strain. tandfonline.com This suggests that the selective pressure of antibiotic use drives the parallel evolution of resistance in susceptible populations. The low global prevalence of resistance is partly explained by a fitness cost associated with the resistance mutations, where resistant strains may exhibit slower growth rates compared to their susceptible counterparts in the absence of the antibiotic. researchgate.netnih.gov

Table 1: Key Genes and Mutations in Nitrofurantoin Resistance

| Gene | Function | Role in Resistance | Common Alterations | Resulting Phenotype |

| nfsA | Major oxygen-insensitive nitroreductase | Primary target for resistance; its inactivation is often the first step. | Loss-of-function mutations (e.g., frameshift, nonsense, missense), gene inactivation by insertion sequences. nih.govnih.govnih.gov | Intermediate to high-level resistance. biorxiv.org |

| nfsB | Minor oxygen-insensitive nitroreductase | Second target for resistance; inactivation typically follows nfsA mutation. | Loss-of-function mutations (e.g., frameshift, stop codons), gene deletion. nih.govnih.gov | Contributes to high-level resistance when nfsA is also inactivated. researchgate.net |

| ribE | Lumazine synthase (riboflavin biosynthesis) | Alterations can contribute to resistance, possibly by affecting cofactor availability for nitroreductases. | Deleterious substitutions (e.g., G85C, D203E). nih.govtandfonline.com | Low-level resistance or contributes to higher resistance in combination with other mutations. tandfonline.com |

| oqxAB | RND-family multidrug efflux pump | Actively pumps nitrofurantoin out of the cell. | Plasmid-mediated acquisition and presence of the gene complex. hku.hk | Reduced susceptibility; can facilitate selection for high-level resistance. hku.hk |

In Vitro Studies on Cross-Resistance and Collateral Sensitivity

In vitro studies have been crucial in delineating the spectrum of activity of nitrofurantoin against bacteria resistant to other antimicrobials, revealing important phenomena of cross-resistance and collateral sensitivity.

Cross-Resistance: Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Within the nitrofuran class of antibiotics, cross-resistance has been clearly demonstrated. Studies involving uropathogenic Escherichia coli have shown that resistance to nitrofurantoin is predictive of resistance to furazidin, another nitrofuran derivative. nih.govmdpi.com In vitro susceptibility testing on clinical isolates established a positive correlation between the minimum inhibitory concentrations (MICs) of nitrofurantoin and furazidin. mdpi.comresearchgate.net This indicates that the primary resistance mechanisms, namely the inactivation of nitroreductases nfsA and nfsB, are effective against different compounds within the same chemical class. nih.gov

Collateral Sensitivity: Collateral sensitivity is an evolutionary trade-off where the development of resistance to one antibiotic leads to increased susceptibility to another. plos.orgu-szeged.hu Nitrofurantoin is frequently involved in such interactions, often becoming more potent against bacteria that have acquired resistance to other drug classes. nih.gov This phenomenon holds significant therapeutic potential, suggesting that antibiotic cycling or combination therapies could be designed to exploit these evolutionary trade-offs. u-szeged.hu

In vitro research has identified several instances of collateral sensitivity involving nitrofurantoin:

Resistance to Aminoglycosides, Fluoroquinolones, and Trimethoprim: Studies have shown that E. coli strains that acquire resistance to aminoglycosides or the fluoroquinolone ciprofloxacin (B1669076) can exhibit increased sensitivity to nitrofurantoin. u-szeged.hukarger.com Similarly, trimethoprim-resistant mutants, particularly those with mutations in the phoPQ regulatory system selected at higher temperatures, have shown significant collateral sensitivity to nitrofurantoin. asm.org

Resistance to Tigecycline (B611373) and Mecillinam (B1665348): A prominent example involves resistance to the glycylcycline antibiotic tigecycline. E. coli mutants with a defective lon protease gene are resistant to tigecycline but become hypersensitive to nitrofurantoin. plos.orgnih.gov The mechanism involves the accumulation of the SulA protein, which is normally degraded by the Lon protease. SulA is part of the SOS DNA repair response, which is induced by nitrofurantoin-mediated DNA damage. In lon mutants, the inability to degrade SulA locks the cell in a non-dividing state, enhancing the drug's lethal effect. plos.orgnih.gov Similarly, resistance to mecillinam via mutations in the spoT gene can lead to increased expression of the nitroreductase NfsB, resulting in enhanced activation of nitrofurantoin and thus greater sensitivity. nih.gov

These findings highlight that the genetic path to resistance against one antibiotic can inadvertently create vulnerabilities to another, with nitrofurantoin being a key beneficiary of these trade-offs.

Table 2: In Vitro Cross-Resistance and Collateral Sensitivity with Nitrofurantoin

| Interaction Type | Antibiotic Class (Example) | Resistance Mechanism | Effect on Nitrofurantoin Susceptibility | Underlying Molecular Basis |

| Cross-Resistance | Nitrofurans (Furazidin) | Inactivation of nfsA/nfsB nitroreductases | Decreased (Resistance) | The same mechanism of enzymatic inactivation is effective against both nitrofuran compounds. nih.gov |

| Collateral Sensitivity | Glycylcyclines (Tigecycline) | lon protease gene mutation | Increased (Hypersensitivity) | Inability to degrade SulA protein, leading to cell cycle arrest during the nitrofurantoin-induced SOS response. plos.orgnih.gov |

| Collateral Sensitivity | Penicillins (Mecillinam) | spoT gene mutation | Increased (Sensitivity) | Increased expression of the nitroreductase enzyme NfsB, leading to more efficient activation of nitrofurantoin. nih.gov |

| Collateral Sensitivity | Fluoroquinolones (Ciprofloxacin) | gyrA gene mutation | Increased (Sensitivity) | Alterations in DNA topoisomerase can unexpectedly increase susceptibility to DNA-damaging agents like nitrofurantoin. u-szeged.hu |

| Collateral Sensitivity | Aminoglycosides | Various | Increased (Sensitivity) | Observed in collateral sensitivity network analyses; specific mechanisms can vary. karger.com |

| Collateral Sensitivity | Dihydrofolate Reductase Inhibitors (Trimethoprim) | phoPQ mutation | Increased (Sensitivity) | Mutations in the PhoPQ two-component regulatory system can alter the cell's response and sensitivity to nitrofurantoin. asm.org |

Solid State Chemistry and Pharmaceutical Material Science of Nitrofurantoin Monohydrate

Polymorphism and Pseudopolymorphism of Nitrofurantoin (B1679001)

Nitrofurantoin exists in several crystalline modifications, which are broadly categorized as anhydrous polymorphs and hydrated forms (pseudopolymorphs). tandfonline.comtandfonline.comscite.ai These different forms arise from variations in the arrangement of molecules in the crystal lattice and the inclusion of solvent molecules, such as water. tandfonline.com Six distinct crystalline modifications have been identified: two anhydrous polymorphs, two monohydrates, a dimethylformamide (DMF) solvate, and a dimethyl sulfoxide (B87167) (DMSO) solvate. tandfonline.comtandfonline.com

Nitrofurantoin has two known anhydrous polymorphic forms, designated as α and β. scite.airesearchgate.netnih.gov The β-polymorph is the commercially available and thermodynamically stable form at room temperature. researchgate.netmdpi.commdpi.com The α-polymorph can be obtained through specific crystallization conditions, such as using certain alcoholic solvents or crystallization additives. researchgate.net

The characterization of these forms relies on various analytical techniques, with X-ray powder diffraction (XRPD) being a primary method for identification. tandfonline.com The XRPD patterns for the α and β forms show distinct peaks, allowing for their differentiation. tandfonline.com Thermal analysis methods, such as differential scanning calorimetry (DSC), also reveal differences. The α-polymorph melts at approximately 268°C, while the β-polymorph melts at a slightly higher temperature of 270°C. tandfonline.com

Table 1: Crystallographic and Thermal Properties of Nitrofurantoin Anhydrate Forms

| Property | α-Polymorph | β-Polymorph |

| Crystal System | Triclinic scite.ai | Monoclinic mdpi.com |

| Space Group | P1 scite.ai | P2₁/c mdpi.com |

| Melting Point | ~268°C tandfonline.com | ~270°C tandfonline.com |

This table summarizes key physical characteristics of the α and β anhydrous polymorphs of nitrofurantoin.

In addition to the anhydrous forms, nitrofurantoin can exist as two distinct monohydrate forms, known as Form I and Form II. scite.airesearchgate.net These are pseudopolymorphs, where water molecules are incorporated into the crystal structure. tandfonline.com The presence of water molecules plays a crucial role in stabilizing the crystal lattice through hydrogen bonding. scite.ai

The two monohydrate forms can be differentiated by their unique XRPD patterns and thermal behaviors. tandfonline.comjst.go.jp Monohydrate Form I becomes opaque at around 108°C upon heating and melts between 272-273°C. tandfonline.com Monohydrate Form II shows similar changes at higher temperatures, becoming opaque at 128°C and melting at 271°C. tandfonline.com The dehydration of the monohydrate form upon heating is a key characteristic, with a loss of one mole of water per mole of nitrofurantoin. jst.go.jp The anhydrate form can readily convert to the less soluble monohydrate form during dissolution, which can impact its bioavailability. researchgate.net

Theoretical modeling using density functional theory has been employed to understand the vibrational modes of both monohydrate forms. acs.orgacs.org Raman spectroscopy, particularly in the low-frequency region, has proven effective in monitoring the dehydration process of monohydrate Form II under isothermal conditions. acs.org

Table 2: Thermal Behavior of Nitrofurantoin Monohydrate Forms

| Form | Onset of Opacity (°C) | Melting Range (°C) |

| Monohydrate I | 108 tandfonline.com | 272-273 tandfonline.com |

| Monohydrate II | 128 tandfonline.com | 271-273 tandfonline.com |

This table outlines the distinct thermal properties observed for the two monohydrate forms of nitrofurantoin.

Beyond hydrates, nitrofurantoin can form solvates with other solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). tandfonline.comtandfonline.com These are crystalline solids that incorporate solvent molecules into their lattice structure. The formation of solvates is dependent on the interactions between the drug and solvent molecules, with stronger drug-solvent interactions than drug-drug interactions favoring solvate formation. researchgate.net

The crystal structure of the nitrofurantoin-DMF solvate (1:1) reveals that the two molecules are linked by N-H···O hydrogen bonds, forming distinct bimolecular units. scispace.com Similarly, studies on solvates with various pyridyl bases have shown the prevalence of N-H···N heterosynthons between the imide group of nitrofurantoin and the pyridyl nitrogen of the solvent. rsc.org

Thermal analysis of these solvates demonstrates their stability and stoichiometry. rsc.org Upon heating, the solvates typically undergo desolvation, losing the incorporated solvent molecules. researchgate.netrsc.org For instance, several nitrofurantoin-picoline solvates yield the anhydrous β-form of nitrofurantoin upon desolvation. rsc.org Interestingly, the desolvation of certain co-crystal solvates can lead to the formation of novel anhydrous co-crystals, presenting an alternative route for their preparation. rsc.org

Characterization of Monohydrate Forms (I and II)

Crystal Engineering and Cocrystallization Research

Crystal engineering has emerged as a significant strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like nitrofurantoin, which suffers from low aqueous solubility. nih.govunife.it By forming multi-component crystals, such as cocrystals, it is possible to improve properties like solubility and stability. acs.org

The design of nitrofurantoin cocrystals is guided by the principles of supramolecular chemistry, particularly the formation of reliable hydrogen-bonding motifs, known as synthons. nih.govnih.gov The nitrofurantoin molecule possesses both hydrogen bond donor (the imide N-H group) and multiple acceptor sites, making it a suitable candidate for cocrystallization with various coformers. mdpi.commdpi.com

The selection of coformers is a critical step in cocrystal design. nih.gov Coformers are chosen based on their ability to form robust intermolecular interactions, typically hydrogen bonds, with the API. nih.gov Knowledge-based methods, considering factors like functional groups and pKa values, are employed to select potential coformers. nih.gov For nitrofurantoin, coformers containing functional groups like carboxylic acids, amides, and pyridyls have been successfully used to form cocrystals. rsc.orgresearchgate.net For example, the N-H···N heterosynthon is a recurring motif in cocrystals with pyridyl-containing coformers. rsc.org

The choice of coformer significantly influences the resulting crystal packing of the nitrofurantoin cocrystal and its stability, particularly with respect to hydration. mdpi.compermegear.com The formation of multicomponent crystals with highly soluble coformers is a promising approach to enhance the solubility and dissolution rate of nitrofurantoin. mdpi.com

However, the tendency of nitrofurantoin to hydrate (B1144303) can also be observed in its cocrystals. mdpi.com The imbalance between the number of hydrogen bond donors and acceptors in the nitrofurantoin molecule is thought to contribute to this hydration tendency. mdpi.com Studies have shown that some nitrofurantoin cocrystals, for instance with L-arginine, melamine, and 4-aminopyridine (B3432731), can form hydrates. mdpi.comnih.gov

The coformer can also alter the solubility of nitrofurantoin. For instance, cocrystallization with isoniazid (B1672263) was found to increase the solubility of nitrofurantoin in the initial phase of dissolution. acs.org In contrast, cocrystals with bipyridyl and phenanthroline showed different effects on solubility, highlighting the specific role of the coformer in modifying the drug's properties. acs.org

Impact of Cocrystals on Dissolution Behavior (Mechanistic Studies)

The formation of cocrystals, which are crystalline structures composed of two or more molecules in the same crystal lattice, is a recognized strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their dissolution rate. mdpi.com For nitrofurantoin, a drug with low aqueous solubility, cocrystallization has been explored as a means to enhance its dissolution profile. mdpi.comunife.itacs.orgpermegear.comresearchgate.net

The dissolution of pharmaceutical cocrystals is a complex process. A proposed mechanism involves the initial dissociation of the cocrystal into an amorphous or nanocrystalline drug state, often referred to as the "spring" effect, which temporarily increases the drug's concentration in the dissolution medium to a supersaturated level. mdpi.com Subsequently, this metastable form may transform into a more stable, less soluble form, following Ostwald's Law of Stages. mdpi.com

Studies on nitrofurantoin cocrystals have demonstrated varied impacts on its dissolution, largely dependent on the coformer used. For instance, cocrystallization of nitrofurantoin with isoniazid (ISO) resulted in a notable increase in the drug's solubility during the initial 30 minutes of dissolution. unife.itacs.org In contrast, cocrystals with phenanthroline (PHE) led to a decrease in solubility, although this reduction was less pronounced than that observed with a simple physical mixture of the two compounds. unife.itacs.org Similarly, cocrystals with 2,2′-bipyridyl (BIP) were able to counteract the solubility decrease seen in the physical mixture and led to an increased nitrofurantoin concentration. unife.itacs.org

The thermodynamic solubility of cocrystals is a critical factor. While many nitrofurantoin cocrystals exhibit higher thermodynamic solubility than the parent drug, this advantage does not always translate to improved dissolution performance. permegear.com This is often due to a rapid, solution-mediated phase transformation where the cocrystal converts to the more stable but less soluble nitrofurantoin monohydrate in the aqueous medium. permegear.com This incongruent dissolution has been observed for nitrofurantoin cocrystals with various coformers, including urea, L-arginine, 4-hydroxybenzoic acid, citric acid, nicotinamide, and L-proline. permegear.com

To accurately assess the thermodynamic solubility of these highly soluble cocrystals, a method determining the eutectic point, where the solution is saturated with respect to both the drug and the cocrystal, has been employed. permegear.com This approach provides a more reliable measure of the potential solubility advantage of a cocrystal.

The stability of the solubilized cocrystals is also a key consideration. Investigations into the stability of nitrofurantoin and its cocrystals in phosphate-buffered saline (PBS) at 37°C revealed that after 6 hours, nitrofurantoin converted to the orthorhombic monohydrate form. unife.itacs.org Similarly, the physical mixture with ISO and the NITRO-ISO cocrystal also showed the presence of the orthorhombic nitrofurantoin monohydrate after incubation. unife.itacs.org

Amorphous Solid Dispersions and Stability Research

Amorphous solid dispersions (SDs) represent another significant formulation strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like nitrofurantoin. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com This technique involves dispersing the drug in an amorphous state within a hydrophilic carrier matrix, which can lead to improved wetting, reduced particle agglomeration, and increased surface area for dissolution. scienceopen.com

Research has shown that solid dispersions of nitrofurantoin can significantly enhance its dissolution properties. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com In one study, a solid dispersion of nitrofurantoin with HPMC as the carrier was compared to a cocrystal with citric acid. While the cocrystal showed a greater initial dissolution rate, the solid dispersion also demonstrated improved dissolution compared to the pure drug. researchgate.net

The choice of carrier plays a crucial role in the performance of the solid dispersion. A study utilizing poloxamer 188 as the carrier in a 1:1 ratio with nitrofurantoin reported higher solubility compared to the pure drug. bio-integration.orgbio-integration.orgscienceopen.com The solubility was found to be directly related to the amount of poloxamer 188 and the trituration time used in the preparation. bio-integration.orgbio-integration.orgscienceopen.com The optimized formulation in this study exhibited a significant improvement in bioavailability. researchgate.netbio-integration.orgscienceopen.com

The stability of the amorphous state within the solid dispersion is a critical quality attribute. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are commonly used to confirm the amorphous nature of the drug within the dispersion. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com Studies have confirmed the decreased crystallinity and more amorphous nature of nitrofurantoin in these formulations. researchgate.netbio-integration.orgbio-integration.orgscienceopen.com Fourier-transform infrared (FTIR) spectroscopy is also employed to assess the stability of the drug and to investigate any potential interactions between the drug and the carrier, with studies generally indicating good compatibility. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com

| Formulation Strategy | Key Findings | Analytical Techniques | References |

| Amorphous Solid Dispersion | Enhanced dissolution and bioavailability. | XRD, DSC, FTIR | researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com |

| Nitrofurantoin with HPMC | Improved dissolution compared to pure drug. | DSC, ATR-FTIR | researchgate.net |

| Nitrofurantoin with Poloxamer 188 | Increased solubility and bioavailability. | FTIR, XRD, DSC | researchgate.netbio-integration.orgbio-integration.orgscienceopen.com |

Dehydration Kinetics and Solid-State Transformations

The dehydration of nitrofurantoin monohydrate is a critical solid-state transformation that can significantly impact the stability and performance of pharmaceutical formulations. nih.govresearchgate.netacs.orgnih.govnih.govmdpi.comdaneshyari.comdatapdf.com Understanding the kinetics and mechanisms of this process is essential for controlling the solid form of the drug during manufacturing and storage. nih.gov

The dehydration of nitrofurantoin monohydrate II has been mechanistically studied using a variety of analytical techniques. nih.govacs.org The process is understood to initiate with random nucleation, followed by the coalescence of these nuclei as the dehydration reaction progresses. nih.gov This random nucleation is attributed to the crystal structure of the monohydrate, where water molecules are isolated, preventing a directional dehydration process. nih.gov

Upon dehydration, nitrofurantoin monohydrate transforms into the anhydrous β-form. nih.gov Studies utilizing low-frequency Raman spectroscopy have provided further insights into the molecular-level changes during dehydration. acs.org It has been observed that mid-frequency Raman spectroscopy detects the onset of dehydration earlier than low-frequency Raman spectroscopy, suggesting that the initial changes involve the disruption of localized molecular arrangements and hydrogen bonding within the monohydrate crystal structure. acs.org Theoretical modeling using density functional theory has supported the interpretation of these vibrational modes. acs.org

The dehydration of nitrofurantoin monohydrate is significantly influenced by environmental factors such as temperature, humidity, and mechanical stress. researchgate.netacs.orgresearchgate.net Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) typically show a dehydration onset at around 90°C for the pure drug. researchgate.netacs.org However, during processing, dehydration can occur at much lower temperatures. researchgate.netacs.org

Humidity plays a complex role in the dehydration process. researchgate.net At low humidity, the dehydration of nitrofurantoin monohydrate can lead to the formation of a non-crystalline or amorphous solid. researchgate.net In contrast, at high humidity, the dehydration process tends to result in a more crystalline anhydrous form, which is attributed to the role of water vapor in accelerating molecular mobility and facilitating the formation of hydrogen bonds between the dehydrated molecules. researchgate.net

Mechanical stress, such as that encountered during grinding or milling, can also induce dehydration. researchgate.netacs.org Polymer-assisted grinding (POLAG) has been used to investigate the stability of hydrates under mechanical stress in the presence of polymeric excipients. acs.org

During manufacturing processes like hot-melt extrusion (HME), nitrofurantoin monohydrate can undergo dehydration at temperatures as low as 70°C, which is significantly below its normal dehydration onset temperature. researchgate.netacs.orgnih.govmdpi.com This phenomenon is attributed to a shear-induced solution-mediated transformation. researchgate.netacs.orgnih.govdatapdf.com

In this process, the nitrofurantoin monohydrate dissolves in the molten polymer (e.g., polyethylene (B3416737) oxide), and then rapidly recrystallizes as the anhydrous form. researchgate.netacs.orgnih.gov This solution-mediated pathway occurs concurrently with a solid-solid transformation. researchgate.netnih.govnih.gov The balance between these competing mechanisms is influenced by both temperature and the applied shear. researchgate.netnih.govnih.gov The degree of dehydration is also affected by the drug-to-polymer ratio. researchgate.net In-line monitoring techniques, such as Raman spectroscopy, have been instrumental in studying the kinetics of these complex transformations in real-time during processing. nih.govnih.gov

| Dehydration Condition | Mechanism | Resulting Form | Key Influencing Factors | References |

| Thermal (Isothermal) | Random nucleation and growth | Anhydrous β-form | Temperature | nih.govacs.org |

| Low Humidity | Destructive-crystallization | Amorphous/non-crystalline anhydrate | Humidity | researchgate.net |

| High Humidity | Cooperative-crystallization | Crystalline anhydrate | Humidity | researchgate.net |

| Hot-Melt Extrusion | Shear-induced solution-mediated transformation and solid-solid transformation | Anhydrous form | Temperature, shear, drug-polymer ratio | researchgate.netacs.orgnih.govnih.govmdpi.com |

| Polymer-Assisted Grinding | Mechanical stress-induced dehydration | Anhydrous form | Mechanical stress, polymer type | acs.org |

Influence of Temperature, Humidity, and Mechanical Stress

Impact of Additives and Polymers on Crystallization Behavior

The presence of additives and polymers can significantly influence the crystallization behavior of nitrofurantoin, affecting the resulting crystal phase and morphology. nih.govacs.orgresearchgate.netresearchgate.net These effects are crucial for controlling the solid-state properties of the final drug product. nih.govacs.orgresearchgate.net

Studies have shown that without any additives, the evaporative crystallization of nitrofurantoin from an acetone-water mixture yields a combination of plate-like monohydrate I and needle-like monohydrate II crystals. nih.govacs.orgresearchgate.net However, the introduction of polymers such as polyethylene glycol (PEG), ethyl(hydroxyethyl) cellulose (B213188) (EHEC), and hydroxypropyl methylcellulose (B11928114) (HPMC) alters the crystalline phase. nih.govacs.orgresearchgate.net

Specifically, HPMC and EHEC have been observed to change the crystal morphology from needle-like to dendrite-like. nih.govacs.orgresearchgate.net This modification is attributed to the formation of hydrogen bonds between the hydroxyl groups of these polymers and the carbonyl group of nitrofurantoin monohydrate. nih.govacs.orgresearchgate.net The network-forming properties of polymers like EHEC and HPMC, which lead to an increase in viscosity, also play a role in modifying the crystal habit. nih.govacs.org

Modifying Crystal Morphology and Habit

The crystal habit of an active pharmaceutical ingredient (API) can significantly influence its downstream processing and biopharmaceutical performance. rsc.org For nitrofurantoin, which typically crystallizes as needle-shaped crystals in aqueous environments, this morphology can lead to poor flowability and compaction properties. rsc.orgsciforum.net Consequently, various strategies have been explored to modify the crystal morphology of nitrofurantoin monohydrate, primarily through the use of additives during crystallization. rsc.orgsciforum.net

When crystallized from acetone-water mixtures without any additives, nitrofurantoin monohydrate typically forms a mixture of plate-like crystals (monohydrate I) and needle-like crystals (monohydrate II). nih.govacs.org However, the introduction of certain polymeric additives has been shown to drastically alter this outcome. sciforum.netnih.govnih.gov

Effect of Polymeric Additives:

Research has demonstrated that polymers containing amide or lactam moieties are particularly effective in modifying the crystal morphology of nitrofurantoin monohydrate. sciforum.net The use of polymers such as poly(N-isopropyl acrylamide) (PNIPAM), polyvinylpyrrolidone (B124986) (PVP), and Soluplus® during evaporative crystallization from acetone/water mixtures transforms the crystal habit from needles to dendritic-shaped crystals. sciforum.net Similarly, ethyl(hydroxyethyl) cellulose (EHEC) and hydroxypropyl methylcellulose (HPMC) also induce a change from needle-like to dendrite-like morphology. nih.govacs.org

The proposed mechanism for this change involves the temporary adsorption of the polymer onto the growing crystal surfaces. sciforum.netnih.gov This can occur through hydrogen bond formation or hydrophobic interactions. sciforum.net The presence of the large polymer molecules is thought to cause steric hindrance, disrupting the normal crystal growth pattern and leading to the formation of branched, dendritic structures. sciforum.netnih.gov Interestingly, while the type of polymer plays a crucial role, the concentration of the additive does not appear to significantly influence the resulting crystal habit. sciforum.net

The table below summarizes the effects of various polymers on the crystal morphology of nitrofurantoin monohydrate.

| Additive | Solvent System | Resulting Crystal Morphology | Reference |

| None | Acetone/Water | Needle-shaped (NFMH-II) or a mixture of needle and plate-shaped (NFMH-I) crystals. sciforum.net | sciforum.net |

| Poly(N-isopropyl acrylamide) (PNIPAM) | Acetone/Water | Dendritic-shaped crystals. sciforum.netnih.gov | sciforum.netnih.gov |

| Polyvinylpyrrolidone (PVP) | Acetone/Water | Dendritic-shaped crystals. sciforum.net | sciforum.net |

| Soluplus® (SOL) | Acetone/Water | Smaller dendritic-shaped crystals compared to PNIPAM and PVP. sciforum.net | sciforum.net |

| Ethyl(hydroxyethyl) cellulose (EHEC) | Acetone/Polymer/Water | Dendrite-like crystals. nih.govacs.org | nih.govacs.org |

| Hydroxypropyl methylcellulose (HPMC) | Acetone/Polymer/Water | Dendrite-like crystals with more condensed branches. nih.govacs.org | nih.govacs.org |

| Poly(ethylene) glycol (PEG) | Acetone/Polymer/Water | Affected the crystalline phase but did not significantly change the needle-like morphology. nih.gov | nih.gov |

These morphological changes can have a significant impact on the physicochemical properties of the API. sciforum.net The dendritic crystals, with their altered shape and increased surface area, may exhibit different dissolution rates and flowability compared to the original needle-shaped crystals. rsc.orgsciforum.net

Intermolecular Interactions during Crystallization

The crystallization of nitrofurantoin monohydrate is governed by a complex network of intermolecular interactions, primarily hydrogen bonds. mdpi.comsci-hub.se Understanding these interactions is key to controlling the solid-state form and, consequently, the properties of the final crystalline product.

In the crystal structure of nitrofurantoin monohydrate, water molecules play a crucial role in stabilizing the lattice. mdpi.com They form robust dimers with the nitrofurantoin molecule through two bifurcated hydrogen bonds involving the nitrogen and oxygen atoms of the nitrofurantoin. mdpi.com Additionally, the oxygen atom of the water molecule acts as an acceptor for a moderate N−H···O bond and a C−H···O bond from adjacent nitrofurantoin molecules. mdpi.com The total contribution of these interactions to the lattice energy of nitrofurantoin monohydrate is significant, calculated to be 97 kJ·mol⁻¹. mdpi.com

Role of Additives in Modifying Interactions:

The introduction of polymeric additives during crystallization can modify these intermolecular interactions. For instance, hydrogen bonding has been identified between the hydroxyl (O-H) group of polymers like HPMC and EHEC and the carbonyl (C=O) group of nitrofurantoin monohydrate. nih.govacs.org This interaction is believed to be a key factor in the ability of these additives to alter the crystal phase and morphology. nih.govacs.org

In contrast, studies with poly(N-isopropyl acrylamide) (PNIPAM) did not find conclusive evidence of hydrogen bond formation with nitrofurantoin. nih.gov In this case, the modification of crystal morphology is attributed more to steric hindrance effects, where the polymer physically obstructs the growth of certain crystal faces. nih.gov

The table below details some of the key intermolecular interactions observed during the crystallization of nitrofurantoin monohydrate.

| Interacting Molecules | Type of Interaction | Significance | Reference |

| Nitrofurantoin and Water | Bifurcated H-bonds between N/O atoms of nitrofurantoin and water. mdpi.com | Forms robust dimers, contributing significantly to lattice energy (97 kJ·mol⁻¹). mdpi.com | mdpi.com |

| Nitrofurantoin and Water | N−H···O and C−H···O bonds with water oxygen as acceptor. mdpi.com | Further stabilizes the crystal lattice. mdpi.com | mdpi.com |

| Nitrofurantoin Monohydrate and HPMC/EHEC | Hydrogen bonding between polymer O-H and nitrofurantoin C=O groups. nih.govacs.org | Modifies crystal phase and morphology. nih.govacs.org | nih.govacs.org |

| Nitrofurantoin and PNIPAM | Potential for hydrogen bond formation or hydrophobic interactions. sciforum.net | Adsorption of polymer to crystal surface, leading to dendritic growth. sciforum.netnih.gov | sciforum.netnih.gov |

The ability to manipulate these intermolecular interactions through the use of solvents and additives provides a powerful tool for crystal engineering, enabling the tailoring of the physicochemical properties of nitrofurantoin monohydrate for improved pharmaceutical performance. rsc.orgsciforum.net

Advanced Analytical Methodologies for Nitrofurantoin Monohydrate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of solid-state pharmaceutical analysis, offering detailed insights into molecular structure, bonding, and the subtle variations between different crystalline forms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for distinguishing between the hydrated and anhydrous forms of nitrofurantoin (B1679001). These methods probe the vibrational modes of molecules, which are sensitive to changes in the crystal lattice and the presence of water molecules.

The IR spectrum of nitrofurantoin monohydrate shows distinct absorbance bands that differentiate it from the anhydrous form. Key wavenumbers for the monohydrate have been identified at approximately 3618, 3474, 1778, 1723, 1132, 1018, 893, and 877 cm⁻¹. The bands at 3618 and 3474 cm⁻¹ are particularly indicative of the water of hydration.

Raman spectroscopy offers complementary information and is especially useful for in-line process monitoring and studying solid-state transformations. Studies have shown that nitrofurantoin monohydrate II (a common polymorph) can be clearly distinguished from its anhydrous forms (α and β) and another monohydrate form (monohydrate I). For instance, the Raman spectrum of monohydrate II features a characteristic band at around 1615 cm⁻¹, associated with the stretching of the C=N linkage. sci-hub.se Another key differentiator is an in-phase NO₂ stretching mode observed at 1345 cm⁻¹ for monohydrate II. researchgate.net This band shifts to 1352 cm⁻¹ in the spectrum of monohydrate I, highlighting the sensitivity of Raman spectroscopy to polymorphic differences. sci-hub.se

| Technique | Assignment | Nitrofurantoin Monohydrate II | Nitrofurantoin Monohydrate I | Reference(s) |

|---|---|---|---|---|

| IR | O-H Stretch (Water) | 3618, 3474 | - | |

| Raman | C=N Stretch | ~1615 | - | sci-hub.se |

| Raman | NO₂ Stretch | 1345 | 1352 | sci-hub.seresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While solution-state ¹H and ¹³C NMR are standard tools for elucidating the molecular structure of soluble compounds, their application to the solid-state characterization of a sparingly soluble hydrate (B1144303) like nitrofurantoin monohydrate is limited. The most powerful NMR-based technique for this purpose is solid-state NMR (ssNMR) spectroscopy. rsc.org

ssNMR is a non-destructive technique that provides detailed information about the local molecular environment within a crystal lattice. europeanpharmaceuticalreview.comacs.org It is highly sensitive to the crystallographic symmetry and intermolecular interactions, such as hydrogen bonding, making it an excellent tool for identifying polymorphs and pseudopolymorphs (hydrates/solvates). rsc.orgeuropeanpharmaceuticalreview.com For nitrofurantoin monohydrate, ¹³C ssNMR can be used to distinguish its unique crystalline structure from anhydrous forms. The chemical shifts in an ssNMR spectrum are directly influenced by the molecular packing, and thus, each solid form will produce a distinct spectral fingerprint. europeanpharmaceuticalreview.com This allows for unambiguous identification and can also be used to quantify the components in a mixture of solid forms without the need for a standard. europeanpharmaceuticalreview.com Although specific ssNMR spectral data for pure nitrofurantoin monohydrate is not widely published, the technique's proven capability in analyzing related nitrofurantoin cocrystals demonstrates its significant potential for the definitive characterization of the monohydrate form. rsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is a quantitative analytical technique widely used for determining the concentration of nitrofurantoin in solution. While it does not provide direct information about the solid-state structure, it is fundamental in dissolution studies, which are critical for comparing the performance of the monohydrate and anhydrous forms. The analysis typically involves measuring the absorbance of a nitrofurantoin solution at its wavelength of maximum absorbance (λmax).

The λmax for nitrofurantoin can vary depending on the solvent used. For instance, when dissolved in a mixture of dimethylformamide and methanol, the λmax is observed at 369.6 nm. hres.ca In 0.1N hydrochloric acid, the λmax is found at 360 nm. researchgate.net Other studies have reported a λmax at 375 nm in distilled water and at 266 nm. wisdomlib.orgscite.ai This highlights the importance of specifying the solvent system when reporting UV-Vis data.

| Solvent | λmax (nm) | Reference(s) |

|---|---|---|

| Dimethylformamide : Methanol | 369.6 | hres.ca |

| 0.1N Hydrochloric Acid | 360 | researchgate.net |

| Distilled Water | 375 | wisdomlib.org |

| Not Specified | 266 | scite.ai |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. It is the gold standard for identifying and differentiating polymorphs and pseudopolymorphs.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a crystal structure by determining the precise coordinates of every atom in the unit cell. The most common and stable monohydrate form of nitrofurantoin is designated as monohydrate II. wisdomlib.org SCXRD analysis has established that nitrofurantoin monohydrate II crystallizes in the orthorhombic space group Pbca. researchgate.net The crystal structure data for this form is available in the Cambridge Structural Database (CSD) under the reference code HAXBUD. sci-hub.sewisdomlib.orgbio-integration.org The analysis reveals how water molecules are integrated into the crystal lattice and participate in the hydrogen-bonding network, which stabilizes the hydrate structure.

| Parameter | Value | Reference(s) |

|---|---|---|

| CSD Refcode | HAXBUD | sci-hub.sewisdomlib.orgbio-integration.org |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 12.642 | researchgate.net |

| b (Å) | 9.857 | researchgate.net |

| c (Å) | 17.383 | researchgate.net |

| α, β, γ (°) | 90 | researchgate.net |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a more rapid and routine technique used for the identification of crystalline materials. Instead of a single crystal, it uses a powdered sample, producing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. PXRD is invaluable for quality control, stability testing, and monitoring for any solid-state transformations during manufacturing or storage.

The PXRD pattern of nitrofurantoin monohydrate is distinctly different from that of the anhydrous forms, allowing for straightforward identification. The monohydrate form exhibits a unique set of diffraction peaks at specific 2θ angles. Key reflections for nitrofurantoin monohydrate II have been consistently reported at 2θ values of approximately 12.3°, 13.9°, and 17.3°. researchgate.net The presence of these characteristic peaks confirms the identity of the monohydrate and can be used to detect its formation in a sample of the anhydrous drug under humid conditions.

| Characteristic Peak (2θ) | Reference(s) |

|---|---|

| 12.3° | researchgate.net |

| 13.9° | researchgate.net |

| 17.3° | researchgate.net |

Variable Temperature X-ray Powder Diffraction (VT-XRPD)

Variable Temperature X-ray Powder Diffraction (VT-XRPD) is a powerful tool for investigating the solid-state transformations of nitrofurantoin monohydrate as a function of temperature. nih.gov This technique provides real-time information on changes in the crystal structure, allowing for the identification of different polymorphic forms and the study of dehydration processes. nih.govnih.gov

Research has shown that upon heating, nitrofurantoin monohydrate can transform into its anhydrous form. nih.gov VT-XRPD studies have been instrumental in elucidating the mechanism of this dehydration. For instance, it has been observed that nitrofurantoin monohydrate can convert to an amorphous form before crystallizing into the anhydrous β form. nih.govnih.gov The crystallinity of nitrofurantoin monohydrate is high at room temperature, but it decreases during heating at lower temperatures and then increases significantly as the anhydrous form emerges. nih.gov Furthermore, the average crystallite size of nitrofurantoin monohydrate has been observed to decrease during heating, eventually returning to its initial size at higher temperatures. nih.gov

The environment, particularly humidity, can influence the dehydration pathway. Studies using VT-XRPD have shown that at high humidity, the dehydration of nitrofurantoin monohydrate can proceed directly to a well-crystallized anhydrate at around 140°C, without the formation of an amorphous intermediate. researchgate.net In contrast, under dry nitrogen, a mixture of crystalline and amorphous anhydrates is formed over a broader temperature range (124–180°C), with subsequent crystallization occurring at higher temperatures (185–190°C). researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of nitrofurantoin monohydrate, particularly its thermal stability and dehydration kinetics.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to study the thermal transitions of nitrofurantoin monohydrate. nih.govresearchgate.netresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC analysis of nitrofurantoin monohydrate typically reveals a distinct endothermic event corresponding to its dehydration. jst.go.jp The DTA curve of the monohydrate shows an endothermic peak in the range of 120-128°C, which is attributed to the loss of one mole of water per mole of nitrofurantoin. jst.go.jp Following dehydration, further endothermic and exothermic peaks are observed at higher temperatures (around 273°C and 276°C, respectively), which are associated with the melting and subsequent decomposition of the resulting anhydrous form. jst.go.jp In some studies, the onset of dehydration has been observed at around 90°C. researchgate.netacs.org The presence of excipients can influence the dehydration temperature, with some studies showing dehydration occurring at temperatures as low as 70°C in the presence of certain polymers. researchgate.netacs.org

The following table summarizes typical DSC findings for nitrofurantoin monohydrate:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Process |

| Endotherm | ~90 - 120 | 120 - 128 | Dehydration (loss of water) |

| Endotherm | ~272 - 273 | - | Melting of anhydrous form |

| Exotherm | ~276 | - | Decomposition |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. nih.govresearchgate.netresearchgate.net It is particularly useful for quantifying the water content in nitrofurantoin monohydrate and for studying its dehydration process.

TGA scans of nitrofurantoin monohydrate show a characteristic weight loss corresponding to the release of chemically bound water. google.comgoogle.com This weight loss typically occurs in the temperature range of 80°C to 150°C and corresponds to approximately 7% of the total weight, which is consistent with the theoretical water content of the monohydrate. google.comgoogle.com The onset of this weight loss is often observed around 90°C in studies of the pure drug. researchgate.netacs.org TGA has been used to determine the proportion of nitrofurantoin monohydrate in a sample by measuring the weight loss upon heating. google.comgoogle.com Isothermal TGA data has also been utilized to investigate the kinetics of dehydration, often in conjunction with model-fitting and model-free approaches. nih.gov

Hot-Stage Microscopy (HSM)